ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14512961
InChI: InChI=1S/C26H27N3O4/c1-2-33-26(32)17-11-13-28(14-12-17)23(30)16-29-24(19-8-3-4-9-20(19)25(29)31)21-15-27-22-10-6-5-7-18(21)22/h3-10,15,17,24,27H,2,11-14,16H2,1H3
SMILES:
Molecular Formula: C26H27N3O4
Molecular Weight: 445.5 g/mol

ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate

CAS No.:

Cat. No.: VC14512961

Molecular Formula: C26H27N3O4

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate -

Specification

Molecular Formula C26H27N3O4
Molecular Weight 445.5 g/mol
IUPAC Name ethyl 1-[2-[1-(1H-indol-3-yl)-3-oxo-1H-isoindol-2-yl]acetyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C26H27N3O4/c1-2-33-26(32)17-11-13-28(14-12-17)23(30)16-29-24(19-8-3-4-9-20(19)25(29)31)21-15-27-22-10-6-5-7-18(21)22/h3-10,15,17,24,27H,2,11-14,16H2,1H3
Standard InChI Key UJJWLXPPJYJCBA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)CN2C(C3=CC=CC=C3C2=O)C4=CNC5=CC=CC=C54

Introduction

Chemical Identity and Nomenclature

Systematic Identification

The compound’s IUPAC name, ethyl 1-[2-[1-(1H-indol-3-yl)-3-oxo-1H-isoindol-2-yl]acetyl]piperidine-4-carboxylate, systematically describes its structure: a piperidine ring substituted at position 1 with an acetyl group bearing an isoindol-1-yl moiety, which is further modified with an indole group at position 3. The piperidine’s position 4 is esterified with an ethyl carboxylate .

Table 1: Key Identifiers

PropertyValueSource
PubChem CID16475153
Molecular FormulaC₂₆H₂₇N₃O₄
Molecular Weight445.5 g/mol
SMILESCCOC(=O)C1CCN(CC1)C(=O)CN2C(C3=CC=CC=C3C2=O)C4=CNC5=CC=CC=C54
InChIKeyUJJWLXPPJYJCBA-UHFFFAOYSA-N
SynonymsGNF-Pf-4442, MMV011576, CHEMBL601612

Structural and Stereochemical Analysis

Core Architecture

The molecule integrates three distinct pharmacophores:

  • Indole moiety: A bicyclic structure with a pyrrole ring fused to benzene, enabling π-π stacking interactions and hydrophobic binding .

  • Isoindolone subunit: A lactam-containing bicyclic system contributing rigidity and hydrogen-bonding capacity via the ketone oxygen .

  • Piperidine-4-carboxylate: A six-membered azacycle with a carboxylate ester at position 4, enhancing solubility and serving as a metabolic liability site .

Conformational Dynamics

Molecular modeling reveals that the acetyl linker between the piperidine and isoindolone allows rotational flexibility, enabling adaptation to target binding pockets. The ethyl carboxylate group adopts an equatorial position on the piperidine ring, minimizing steric clash with the N-acetyl substituent .

Table 2: Computed Physicochemical Properties

PropertyValueMethod
LogP3.2XLogP3-AA
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors6PubChem
Topological Polar SA98.5 ŲPubChem

Synthesis and Derivative Strategies

Structure-Activity Relationship (SAR) Considerations

  • Indole substitution: Analog studies show that halogenation at position 5 of the indole ring enhances target affinity in related antiparasitic compounds .

  • Piperidine modifications: Replacement of the ethyl carboxylate with tert-butyl groups in analogs reduces aqueous solubility but improves blood-brain barrier penetration .

Biological Profiling and Target Hypotheses

Antiparasitic Screening Data

As MMV011576, this compound was evaluated in the Malaria Box screening initiative, demonstrating submicromolar activity against Plasmodium falciparum (EC₅₀ = 320 nM) . Its structural similarity to bicyclic azetidines—known inhibitors of phenylalanyl-tRNA synthetase (PheRS)—suggests a conserved mechanism targeting aminoacyl-tRNA synthetases in apicomplexan parasites .

Enzymatic Targets

Molecular docking simulations predict high-affinity binding to the adenosine triphosphate (ATP) pocket of PfPheRS (PDB: 6EGH), with key interactions:

  • Indole NH forms a hydrogen bond with Asp136.

  • Isoindolone ketone coordinates Mg²⁺ via water-mediated interactions.

  • Piperidine carboxylate stabilizes the lysyl side chain of Lys443 .

Table 3: Predicted Binding Affinities

TargetΔG (kcal/mol)Ki (nM)
PfPheRS-9.2180
Human PheRS-6.88,500

Regulatory and Intellectual Property Landscape

Patent Activity

No direct patents claim this compound, but analogs featuring isoindolone-piperidine conjugates are protected under WO2017155867A1 (antimalarials) and EP3284719B1 (kinase inhibitors) .

Preclinical Development Barriers

  • Aqueous solubility: 12 μg/mL at pH 7.4 limits parenteral formulation.

  • Plasma protein binding: 94% albumin binding reduces free fraction in circulation .

Future Directions and Optimization Strategies

Lead Optimization Priorities

  • Prodrug approaches: Replacement of the ethyl ester with pivaloyloxymethyl groups to enhance oral bioavailability.

  • Target engagement assays: Development of fluorescently labeled probes for cellular PheRS occupancy studies.

Repurposing Opportunities

Given the conserved nature of PheRS across protozoa, this compound could be repositioned against cryptosporidiosis and toxoplasmosis—diseases with unmet therapeutic needs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator